molecular formula C11H12Cl2N2 B2998685 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 299438-96-3

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2998685
CAS No.: 299438-96-3
M. Wt: 243.13
InChI Key: HTUUKBBIGLELJY-UHFFFAOYSA-N
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Description

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Cl2N2. It is an indole derivative, which means it contains a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

    Nitration: The nitro group is introduced using sodium nitrite (NaNO2) and potassium iodide (KI).

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Chlorination: The chlorination of the indole ring is achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Final Step:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine: Similar structure but with different chlorine substitution pattern.

    2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride: The hydrochloride salt form of the compound

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6/h2-3,15H,4-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUUKBBIGLELJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299438-96-3
Record name 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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